2-Cyclopropyl-5-(3-methoxy-phenyl)-thiazole-4-carboxylic acid methyl ester
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Overview
Description
2-Cyclopropyl-5-(3-methoxy-phenyl)-thiazole-4-carboxylic acid methyl ester is a complex organic compound with a unique structure that combines a cyclopropyl group, a methoxy-phenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-(3-methoxy-phenyl)-thiazole-4-carboxylic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Methoxy-Phenyl Group: The methoxy-phenyl group can be introduced through electrophilic aromatic substitution reactions, using methoxybenzene and suitable electrophiles.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-(3-methoxy-phenyl)-thiazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-5-(3-methoxy-phenyl)-thiazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-(3-methoxy-phenyl)-thiazole-4-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The compound’s unique structure allows it to engage in specific interactions with these targets, modulating their activity and resulting in therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-5-phenyl-thiazole-4-carboxylic acid methyl ester
- 2-Cyclopropyl-5-(4-methoxy-phenyl)-thiazole-4-carboxylic acid methyl ester
- 2-Cyclopropyl-5-(3-methoxy-phenyl)-thiazole-4-carboxylic acid ethyl ester
Uniqueness
2-Cyclopropyl-5-(3-methoxy-phenyl)-thiazole-4-carboxylic acid methyl ester stands out due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This specific substitution pattern may enhance its interactions with certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H15NO3S |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
methyl 2-cyclopropyl-5-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H15NO3S/c1-18-11-5-3-4-10(8-11)13-12(15(17)19-2)16-14(20-13)9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
GRWNBVRZRXKWMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N=C(S2)C3CC3)C(=O)OC |
Origin of Product |
United States |
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